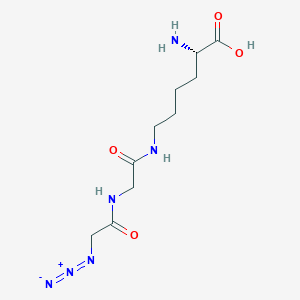
AzGGK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is site-specifically incorporated into proteins via genetic-code expansion and is used as a site-specific probe for ubiquitylation and SUMOylation . AzGGK is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
AzGGK is synthesized through a series of chemical reactions that involve the incorporation of an azide group into the amino acid lysineThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production involves multiple steps, including protection, azidation, and deprotection, followed by purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
AzGGK undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound and strained alkyne-containing molecules, such as DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used under mild conditions
SPAAC: Strained alkynes like DBCO or BCN are used, and the reaction typically occurs under physiological conditions without the need for a catalyst
Major Products Formed
Scientific Research Applications
AzGGK has a wide range of applications in scientific research, including:
Mechanism of Action
AzGGK exerts its effects through its incorporation into proteins via genetic-code expansion. The azide group of this compound allows for site-specific modifications, such as ubiquitylation and SUMOylation, enabling the study of protein function and interactions . The compound can also undergo click chemistry reactions, forming stable triazole linkages that facilitate bioconjugation and labeling .
Comparison with Similar Compounds
Similar Compounds
Azidohomoalanine (AHA): Another azide-containing amino acid used for protein labeling and click chemistry reactions
Azidophenylalanine (AzF): An unnatural amino acid with an azide group used for site-specific protein modifications
Uniqueness of AzGGK
This compound is unique due to its specific incorporation into proteins via genetic-code expansion, allowing for precise site-specific modifications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various bioconjugation and labeling applications .
Properties
Molecular Formula |
C10H18N6O4 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |
InChI Key |
LHBGWFVWCZJIBG-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


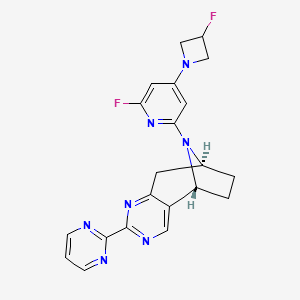

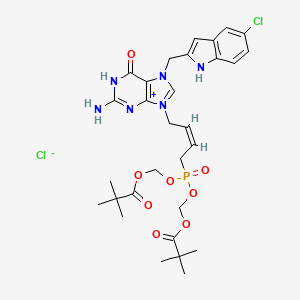
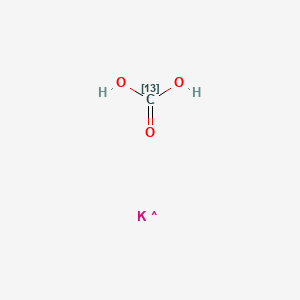

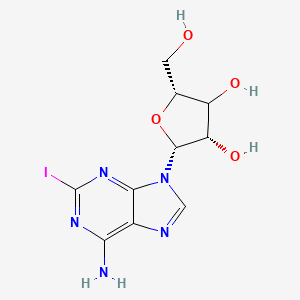
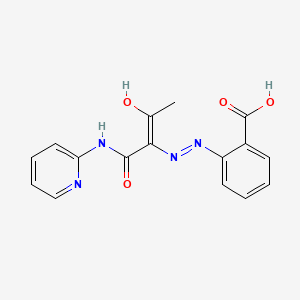
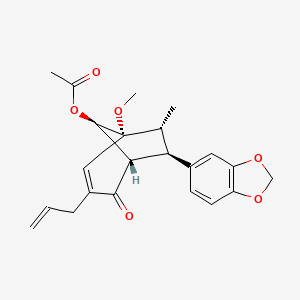
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
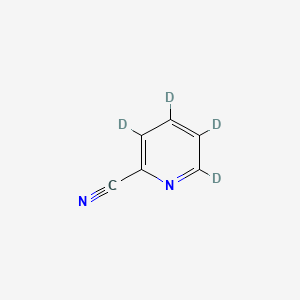
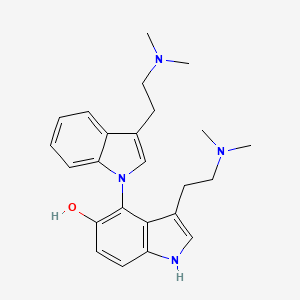
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
